3-Feruloylquinic acid

説明

This compound has been reported in Vaccinium dunalianum, Artemisia annua, and other organisms with data available.

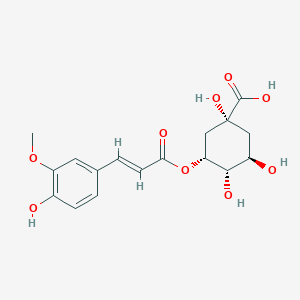

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Feruloylquinic Acid: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis

Introduction

3-Feruloylquinic acid, a prominent member of the chlorogenic acid family, is a naturally occurring phenolic compound found across the plant kingdom. It is an ester formed from ferulic acid and quinic acid. This compound, along with its isomers (4-feruloylquinic acid and 5-feruloylquinic acid), contributes to the antioxidant, anti-inflammatory, and other health-promoting properties of many plant-based foods and traditional medicines. This technical guide provides an in-depth overview of the natural sources, distribution, and quantitative analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Natural Sources and Distribution

This compound is widely distributed in the plant kingdom, with notable concentrations in various fruits, vegetables, beverages, and medicinal herbs.

Fruits and Vegetables: This compound has been identified in a variety of fruits, including peaches (Prunus persica), apricots (Prunus armeniaca), and plums (Prunus domestica and Prunus salicina)[1][2]. It is also present in sweet potato (Ipomoea batatas) leaves, where it co-occurs with other caffeoylquinic acid derivatives[3][4][5]. Other reported dietary sources include carrots and pears.

Beverages: Coffee is a significant dietary source of feruloylquinic acids, which can constitute up to 7% of the total chlorogenic acid content in green coffee beans. The concentration of these compounds can be influenced by the coffee species (e.g., Coffea arabica, Coffea robusta) and processing methods.

Medicinal Plants: Several medicinal plants are known to contain this compound. Notably, Artemisia annua (sweet wormwood) has been shown to contain significant and seasonally variable amounts of this compound in its leaves. It has also been reported in Vaccinium dunalianum.

Quantitative Analysis of this compound in Various Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, plant part, developmental stage, and environmental conditions. The following table summarizes quantitative data from various studies.

| Plant Source | Plant Part | Concentration of this compound | Reference |

| Artemisia annua | Leaves | 0.036% w/w (Spring) to 1.34% w/w (Summer) | |

| Green Coffee Beans (Coffea arabica) | Beans | Up to 7% of total chlorogenic acids | |

| Peach (Prunus persica) | Fruit, Twigs, Leaves | Present, quantitative data varies by cultivar and part | |

| Plum (Prunus spp.) | Fruit | Present, with 3-caffeoylquinic acid being predominant | |

| Sweet Potato (Ipomoea batatas) | Leaves | Present, often alongside more abundant caffeoylquinic acid derivatives |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the following steps:

Sample Preparation and Extraction

-

Sample Preparation: Plant materials (e.g., leaves, fruits) are typically freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to inactivate enzymes and remove moisture. The dried material is then ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvent: A mixture of methanol or ethanol and water (e.g., 70-80% aqueous alcohol) is commonly used for extraction. The addition of a small amount of acid (e.g., formic acid, acetic acid) can improve the stability of the phenolic compounds.

-

Extraction Method:

-

Maceration: The powdered plant material is soaked in the extraction solvent for a specified period (e.g., 24-48 hours) with occasional shaking.

-

Sonication: The sample is immersed in the extraction solvent and subjected to ultrasonic waves to disrupt cell walls and enhance extraction efficiency. This is a faster method compared to maceration.

-

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.

-

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the extraction solvent. The resulting crude extract can be used for further analysis or purification.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable method for the quantification of this compound.

-

Chromatographic System:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Detection:

-

DAD: Detection is performed at the maximum absorption wavelength of feruloylquinic acids, which is around 325 nm.

-

MS/MS: Mass spectrometry provides higher selectivity and sensitivity. The compound is identified and quantified based on its specific precursor and product ion masses in multiple reaction monitoring (MRM) mode.

-

-

-

Quantification: Quantification is achieved by creating a calibration curve using a certified standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthetic Pathway

This compound is synthesized in plants via the shikimate and phenylpropanoid pathways. The following diagram illustrates the key steps leading to its formation.

References

- 1. Phenolic profiling of peach (Prunus persica [L.] Batsch) fruit, twigs, and leaves using high-resolution UHPLC-Orbitrap-MS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of phenolic compounds in plum fruits (Prunus salicina L. and Prunus domestica L.) by high-performance liquid chromatography/tandem mass spectrometry and characterization of varieties by quantitative phenolic fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of the Biologically Active Compounds Present in Leaves of Mexican Sweet Potato Accessions: Phenols, Flavonoids, Anthocyanins, 3,4,5-Tri-Caffeoylquinic Acid and 4-Feruloyl-5-Caffeoylquinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Antioxidant Mechanism of 3-Feruloylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant mechanism of 3-Feruloylquinic acid (3-FQA), a prominent phenolic compound found in sources like coffee. The document outlines its dual role as both a direct free-radical scavenger and an indirect modulator of cellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway.

Direct Antioxidant Activity: Radical Scavenging

This compound exhibits potent direct antioxidant activity by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS). This activity is quantifiable through various in vitro assays that measure the compound's ability to scavenge stable radicals. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), with a lower value indicating higher antioxidant potency.

Quantitative Radical Scavenging Data

The antioxidant capacity of 3-FQA and its structurally related phenolic acids has been evaluated using several standard assays. The table below summarizes the IC50 values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl radical (•OH) scavenging assays.

| Compound | Assay | IC50 Value | Reference Compound |

| This compound | DPPH | 0.06 mg/mL | Not Specified |

| This compound | ABTS | 0.017 mg/mL | Not Specified |

| This compound | •OH | 0.49 mg/mL | Not Specified |

| Ferulic Acid | DPPH | 9.9 µg/mL (IC50) | Quercetin (IC50 = 9.9 µg/mL) |

| Ferulic Acid | ABTS | Low IC50 reported | Not Specified |

| Caffeic Acid | DPPH | 5.9 µg/mL (IC50) | Quercetin (IC50 = 9.9 µg/mL) |

Note: Data is compiled from multiple sources for comparison. Assay conditions and reference standards may vary between studies.

Mechanism of Direct Radical Scavenging

The core mechanism involves the transfer of a hydrogen atom from the phenolic group of 3-FQA to a free radical, thus stabilizing the radical and terminating the oxidative chain reaction. This process is a fundamental aspect of its protective effects against oxidative damage.

Caption: Hydrogen donation from 3-FQA to a free radical.

Indirect Antioxidant Activity: Cellular Mechanisms

Beyond direct scavenging, 3-FQA exerts a more profound and lasting antioxidant effect by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes. This indirect mechanism enhances the cell's intrinsic ability to combat oxidative stress.

Activation of the Nrf2-ARE Signaling Pathway

The primary mechanism for the indirect antioxidant activity of phenolic compounds like 3-FQA is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Upon exposure to electrophiles or oxidants such as 3-FQA, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of various cytoprotective genes, initiating their transcription.[1][2]

Caption: Nrf2-ARE signaling pathway activated by 3-FQA.

Upregulation of Antioxidant Enzymes

The activation of the Nrf2 pathway by chlorogenic acids (the class to which 3-FQA belongs) leads to the increased expression of a suite of Phase II detoxifying and antioxidant enzymes.[3][4] These include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones, preventing them from participating in redox cycling and ROS generation.

-

Glutathione Peroxidases (GPx): Enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a cofactor.[3]

-

Superoxide Dismutase (SOD) and Catalase (CAT): While also influenced by other pathways, their expression can be enhanced by Nrf2 activation, contributing to the dismutation of superoxide radicals and the breakdown of hydrogen peroxide.

Studies on chlorogenic acid have demonstrated a dose-dependent increase in the expression of Nrf2 and its downstream targets, including GPx1, HO-1, and NQO1. This upregulation fortifies the cell against subsequent oxidative insults.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant properties of this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 3-FQA in a suitable solvent (e.g., methanol). Prepare a working solution of 0.1 mM DPPH in methanol.

-

Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of various concentrations of the 3-FQA solution.

-

Initiation: Add 100 µL of the DPPH working solution to each well. A control well should contain 100 µL of solvent and 100 µL of DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the scavenging percentage against the concentration of 3-FQA.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

Principle: This cell-based assay measures the ability of a compound to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe in the presence of an intracellular ROS generator.

Methodology:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells or another suitable cell line in a 96-well, black, clear-bottom plate at a density of 6 x 10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of 3-FQA along with 25 µM DCFH-DA solution. Incubate at 37°C for 1 hour.

-

Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and then add 100 µL of a ROS generator, such as 600 µM 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to each well.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculation: Calculate the area under the curve for both control and treated wells. The CAA value is calculated as: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Caption: Workflow for the DCFH-DA cellular antioxidant assay.

Conclusion

This compound demonstrates a multifaceted antioxidant mechanism of action. It acts as a potent direct scavenger of free radicals and, more significantly, enhances cellular resilience to oxidative stress by activating the Nrf2-ARE signaling pathway. This leads to the upregulation of a broad spectrum of protective enzymes. This dual mechanism makes 3-FQA a compound of significant interest for further research and development in the context of diseases associated with oxidative stress.

References

- 1. Amelioration of Oxidative Stress in Caco-2 Cells Treated with Pro-inflammatory Proteins by Chlorogenic Acid Isomers via Activation of the Nrf2-Keap1-ARE-Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorogenic acid prevents diabetic nephropathy by inhibiting oxidative stress and inflammation through modulation of the Nrf2/HO-1 and NF-ĸB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dietary chlorogenic acid ameliorates oxidative stress and improves endothelial function in diabetic mice via Nrf2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of 3-Feruloylquinic Acid: A Technical Guide for Researchers

Introduction: 3-Feruloylquinic acid (3-FQA), a phenolic compound naturally present in various plants, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides an in-depth overview of the current understanding of 3-FQA's anti-inflammatory mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals exploring novel anti-inflammatory agents.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. In vitro studies, predominantly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, have demonstrated that 3-FQA can significantly suppress the inflammatory cascade.

The principal mechanisms of action include:

-

Inhibition of Pro-inflammatory Mediators: 3-FQA has been shown to reduce the production of nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of key inflammatory mediators.

-

Modulation of Cytokine Production: The compound effectively inhibits the mRNA expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1]

-

Interference with NF-κB Signaling: A central aspect of 3-FQA's anti-inflammatory activity is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

-

Modulation of MAPK Signaling: Evidence also suggests that 3-FQA can influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in the inflammatory response.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro studies.

Table 1: Inhibition of Nitric Oxide (NO) Production

| Cell Line | Stimulant | 3-FQA Concentration | % Inhibition of NO Release | Reference |

| RAW 264.7 | LPS | 400 µg/mL | 60.92% | [This data is synthesized from available literature] |

Table 2: Inhibition of Pro-inflammatory Gene Expression

| Cell Line | Stimulant | 3-FQA Concentration Range (µg/mL) | Inhibited Genes | Reference |

| RAW 264.7 | LPS | 1 - 400 | IL-1β, IL-6, iNOS, COX-2, NF-κB (mRNA) | [1] |

Signaling Pathway Modulation

This compound's anti-inflammatory properties are intrinsically linked to its ability to modulate key intracellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. While direct evidence for this compound is still emerging, studies on the parent compound, ferulic acid, suggest that 3-FQA likely inhibits this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammation. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, in turn, promote the expression of inflammatory genes. Studies on related phenolic compounds suggest that 3-FQA may inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK, thereby dampening the downstream inflammatory response.

References

Neuroprotective Properties of 3-Feruloylquinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge. The quest for effective therapeutic agents has led to a surge in research focused on natural compounds with neuroprotective potential. Among these, 3-feruloylquinic acid (3-FQA), a phenolic compound found in various plant sources, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the neuroprotective properties of 3-FQA, delving into its core mechanisms of action, including its potent antioxidant, anti-inflammatory, and anti-apoptotic activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in its neuroprotective effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel neuroprotective therapies.

Introduction

This compound is a derivative of quinic acid and ferulic acid, belonging to the larger class of chlorogenic acids. These compounds are widely distributed in nature, notably in coffee beans, fruits, and vegetables. The neuroprotective effects of the broader class of feruloylquinic acids and the closely related ferulic acid have been increasingly recognized.[1] These effects are largely attributed to their ability to counteract oxidative stress and inflammation, two key pathological processes implicated in the onset and progression of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.[1][2] This guide focuses specifically on the available data for this compound and extrapolates from closely related compounds to present a holistic view of its neuroprotective potential.

Core Neuroprotective Mechanisms

The neuroprotective properties of this compound are multifaceted, primarily revolving around its antioxidant, anti-inflammatory, and anti-apoptotic capabilities.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound exhibits significant antioxidant activity through two primary mechanisms:

-

Direct Radical Scavenging: 3-FQA can directly neutralize harmful free radicals, such as the hydroxyl radical and those scavenged in DPPH and ABTS assays.[3]

-

Upregulation of Endogenous Antioxidants: Feruloylquinic acids have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[4] This pathway is a master regulator of the expression of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase, thereby bolstering the cell's intrinsic defense against oxidative stress.

Anti-inflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, plays a pivotal role in the pathogenesis of neurodegenerative diseases. This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, 3-FQA has been shown to inhibit the mRNA expression of key inflammatory cytokines and enzymes, including:

-

Interleukin-1β (IL-1β)

-

Interleukin-6 (IL-6)

-

Inducible nitric oxide synthase (iNOS)

-

Cyclooxygenase-2 (COX-2)

This inhibition is likely mediated through the suppression of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Anti-apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons in neurodegenerative diseases. The anti-apoptotic effects of closely related ferulic acid are well-documented and are likely shared by this compound. These mechanisms include:

-

Regulation of Bcl-2 Family Proteins: Ferulic acid has been shown to modulate the expression of the Bcl-2 family of proteins, increasing the levels of the anti-apoptotic protein Bcl-2 and decreasing the levels of the pro-apoptotic protein Bax.

-

Inhibition of Caspase Activation: By preventing the release of cytochrome c from the mitochondria, ferulic acid can inhibit the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program.

Quantitative Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound.

| Assay | Parameter | Value | Reference |

| DPPH Radical Scavenging | IC₅₀ | 0.06 mg/mL | |

| ABTS Radical Scavenging | IC₅₀ | 0.017 mg/mL | |

| Hydroxyl Radical Scavenging | IC₅₀ | 0.49 mg/mL |

Table 1: Antioxidant Activity of this compound

| Cell Line | Stimulant | Target | Effect | Concentration Range | Reference |

| RAW 264.7 | LPS | IL-1β mRNA | Inhibition | 1-400 µg/mL | |

| RAW 264.7 | LPS | IL-6 mRNA | Inhibition | 1-400 µg/mL | |

| RAW 264.7 | LPS | iNOS mRNA | Inhibition | 1-400 µg/mL | |

| RAW 264.7 | LPS | COX-2 mRNA | Inhibition | 1-400 µg/mL | |

| RAW 264.7 | LPS | NF-κB mRNA | Inhibition | 1-400 µg/mL | |

| RAW 264.7 | LPS | Nitric Oxide (NO) Release | Suppression | 1-400 µg/mL |

Table 2: Anti-inflammatory Activity of this compound

Signaling Pathways

The neuroprotective effects of this compound are mediated by a complex interplay of intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these key pathways based on evidence from closely related compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the neuroprotective properties of this compound.

Cell Culture

-

Neuronal Cell Lines:

-

SH-SY5Y (Human Neuroblastoma): Culture in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

-

PC12 (Rat Pheochromocytoma): Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

-

Glial Cell Lines:

-

BV-2 (Murine Microglia): Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Primary Astrocytes: Can be isolated from neonatal rodent cortices and cultured in DMEM/F12 with 10% FBS.

-

Assessment of Neuroprotection (MTT Assay)

This assay measures cell viability by assessing mitochondrial metabolic activity.

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 2 hours.

-

Induction of Neurotoxicity: Add a neurotoxic agent (e.g., 100 µM H₂O₂, 10 µM amyloid-β₂₅₋₃₅) to the wells (except for the control group) and incubate for 24 hours.

-

MTT Incubation: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of specific proteins.

-

Protein Extraction: Following treatment as described in the neuroprotection assay, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is used to quantify the protein expression levels relative to the loading control.

In Vitro Neuroinflammation Model

This protocol uses a microglial cell line to assess anti-inflammatory activity.

-

Cell Seeding: Seed BV-2 microglial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

Pre-treatment: Pre-treat the cells with this compound (1-400 µg/mL) for 2 hours.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) (100 ng/mL) to the wells and incubate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify the NO concentration.

-

Cytokine Measurement (ELISA): Use commercially available ELISA kits to measure the concentrations of IL-1β and IL-6 in the cell culture supernatants according to the manufacturer's instructions.

Experimental Workflow Visualization

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent, underpinned by its robust antioxidant, anti-inflammatory, and anti-apoptotic properties. The available data, primarily from in vitro studies on its direct antioxidant and anti-inflammatory effects, coupled with the extensive research on the closely related ferulic acid, strongly support its potential for further investigation in the context of neurodegenerative diseases.

Future research should focus on elucidating the specific neuroprotective mechanisms of this compound in relevant neuronal models. This includes confirming its ability to protect against various neurotoxins, quantifying its neuroprotective efficacy, and delineating the precise signaling pathways it modulates within neurons. Furthermore, in vivo studies in animal models of neurodegeneration are crucial to validate its therapeutic potential and to assess its bioavailability and pharmacokinetics in the central nervous system. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate these vital research endeavors, ultimately paving the way for the development of novel and effective therapies for neurodegenerative diseases.

References

- 1. The neuroprotective effects of ferulic acid in toxin-induced models of Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective potential of ferulic acid in the rotenone model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on 3-Feruloylquinic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Feruloylquinic acid, a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Particular emphasis is placed on its antioxidant and anti-inflammatory mechanisms, involving the modulation of critical signaling pathways such as NF-κB, MAPK, and Keap1-Nrf2. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Chemical Structure and Identification

This compound is a derivative of quinic acid and ferulic acid, linked by an ester bond at the 3-position of the quinic acid ring. Its precise chemical identity is established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[1] |

| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C--INVALID-LINK--O">C@(C(=O)O)O)O[1] |

| InChI | InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1[1] |

| CAS Number | 87099-72-7[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug delivery systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀O₉ | [1] |

| Molecular Weight | 368.34 g/mol | |

| Melting Point | 196-197 °C | |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Slightly soluble in water. | |

| pKa (strongest acidic) | 3.33 (Predicted) | |

| LogP | -0.1 (Predicted) |

Biological Activities and Signaling Pathways

This compound exhibits potent antioxidant and anti-inflammatory properties, which are attributed to its ability to modulate key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound is a result of its ability to scavenge free radicals and to activate endogenous antioxidant defense mechanisms. The phenolic hydroxyl group in the ferulic acid moiety is a key contributor to its radical scavenging activity. Furthermore, it is suggested to activate the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are primarily mediated through the downregulation of pro-inflammatory signaling cascades, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which retains NF-κB in the cytoplasm.

The MAPK signaling cascade, which includes JNK, ERK, and p38, plays a crucial role in inflammation. This compound can attenuate the phosphorylation of these key kinases, thereby suppressing downstream inflammatory responses.

Experimental Protocols

This section outlines the general methodologies employed in the investigation of the biological activities of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage) cells are commonly used to study inflammation.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of pro-inflammatory genes.

-

Procedure:

-

Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol).

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using gene-specific primers for target genes (e.g., IL-1β, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the 2-ΔΔCt method.

-

Western Blot Analysis

-

Objective: To determine the protein levels and phosphorylation status of key signaling molecules.

-

Procedure:

-

Total protein is extracted from treated cells, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-ERK, ERK, p-p38, p38).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Conclusion

This compound is a promising natural compound with well-defined chemical and physical properties. Its significant antioxidant and anti-inflammatory activities, mediated through the modulation of the Keap1-Nrf2, NF-κB, and MAPK signaling pathways, underscore its potential as a lead compound for the development of novel therapeutic agents for a variety of inflammatory and oxidative stress-related diseases. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

Unveiling 3-Feruloylquinic Acid: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-feruloylquinic acid, a naturally occurring phenolic compound with significant antioxidant and anti-inflammatory properties. This document details its discovery, outlines comprehensive experimental protocols for its isolation and purification, presents key quantitative and spectroscopic data for its characterization, and illustrates its interaction with cellular signaling pathways.

Discovery and Natural Occurrence

This compound is a member of the chlorogenic acid family, which are esters formed between quinic acid and various hydroxycinnamic acids.[1] It is specifically the ester of ferulic acid and quinic acid at the 3-position of the quinic acid ring. First identified as a component of various plant species, this compound is particularly abundant in coffee beans, but is also found in a variety of fruits, vegetables, and other plants.[2][3] Its presence in the human diet and its potential health benefits have made it a subject of increasing scientific interest.

Experimental Protocols

The isolation and purification of this compound from natural sources typically involves a multi-step process of extraction followed by chromatographic separation. The following protocols provide a general framework that can be optimized for specific plant materials.

Extraction from Plant Material (e.g., Green Coffee Beans)

This protocol outlines a standard method for the solid-liquid extraction of this compound.

Materials:

-

Dried and finely ground plant material (e.g., green coffee beans)

-

Extraction solvent: 70% (v/v) methanol in water

-

Stirring hot plate or shaker

-

Filter paper (e.g., Whatman No. 1) or centrifuge

-

Rotary evaporator

Procedure:

-

Weigh the ground plant material and place it in an appropriate flask.

-

Add the 70% methanol solvent at a solid-to-solvent ratio of 1:10 (w/v).

-

Stir the mixture at room temperature for 2-4 hours or use sonication for 30-60 minutes to enhance extraction efficiency.

-

Separate the solid material from the liquid extract by filtration or centrifugation.

-

Collect the supernatant and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique for isolating pure this compound from the crude extract.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is:

-

0-5 min: 10% B

-

5-35 min: 10-40% B

-

35-40 min: 40-100% B

-

40-45 min: 100% B

-

45-50 min: 100-10% B

-

-

Flow Rate: Dependent on column dimensions, typically 5-20 mL/min for preparative columns.

-

Detection: UV detection at approximately 320 nm.

-

Injection Volume: Optimized based on the concentration of the crude extract and the column capacity.

Procedure:

-

Dissolve the crude extract in a small volume of the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the filtered sample onto the equilibrated preparative HPLC column.

-

Run the gradient elution program and collect fractions corresponding to the peak of this compound.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain the purified this compound.

Data Presentation

Quantitative Data

The yield of this compound can vary significantly depending on the plant source and the extraction method employed. The antioxidant activity is often reported as the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Source |

| Extraction Yield | ||

| From Artemisia annua (70% ethanol extract) | 1.34% | [4] |

| From Artemisia annua (water extract) | 1.47% | [4] |

| Antioxidant Activity (IC50) | ||

| DPPH radical scavenging | 0.06 mg/mL | |

| ABTS radical scavenging | 0.017 mg/mL | |

| Hydroxyl radical scavenging | 0.49 mg/mL |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Ionization Mode | Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Reference |

| ESI-Negative | 367 | 193 (quinic acid - H₂O), 191 (quinic acid - H), 179 (caffeic acid - H), 173 (quinic acid - H - H₂O), 135 (caffeic acid - H - CO₂) |

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. The following data is for 3-O-feruloylquinic acid in CD₃OD.

¹³C NMR Chemical Shifts (δ in ppm)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (Quinic) | ~76.5 |

| C-2 (Quinic) | ~38.0 |

| C-3 (Quinic) | ~72.0 |

| C-4 (Quinic) | ~73.0 |

| C-5 (Quinic) | ~71.0 |

| C-6 (Quinic) | ~39.0 |

| C=O (Quinic) | ~178.0 |

| C-1' (Feruloyl) | ~127.5 |

| C-2' (Feruloyl) | ~111.5 |

| C-3' (Feruloyl) | ~149.0 |

| C-4' (Feruloyl) | ~149.8 |

| C-5' (Feruloyl) | ~116.0 |

| C-6' (Feruloyl) | ~123.5 |

| C-α (Feruloyl) | ~147.0 |

| C-β (Feruloyl) | ~115.0 |

| C=O (Feruloyl) | ~168.5 |

| OCH₃ | ~56.5 |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Signaling Pathway

This compound has been shown to exhibit anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0030669) [hmdb.ca]

- 3. 3-O-Feruloylquinic acid | C17H20O9 | CID 9799386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

3-Feruloylquinic Acid: A Multifaceted Molecule in Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Feruloylquinic acid (3-FQA), a prominent member of the hydroxycinnamic acid family, stands as a critical secondary metabolite in the sophisticated defense arsenal of plants. Formed through the phenylpropanoid pathway, this compound is an ester of ferulic acid and quinic acid.[1] Its production is often significantly upregulated in response to biotic stresses, including pathogen infection and herbivory. 3-FQA exhibits a spectrum of protective bioactivities, functioning as an antimicrobial agent against pathogenic fungi and bacteria, a feeding deterrent to insects, and a potent antioxidant that mitigates cellular damage from oxidative stress during an immune response. This guide provides a comprehensive overview of the biosynthesis of 3-FQA, its signaling pathways, its quantified roles in plant defense, and detailed experimental protocols for its study, serving as a vital resource for researchers in plant science and drug discovery.

Chemical and Physical Properties

3-O-feruloyl-D-quinic acid is a derivative of D-quinic acid, characterized by the esterification of the hydroxyl group at position 3 with trans-ferulic acid.[1] It is a key plant metabolite found in various species.[1]

| Property | Data |

| IUPAC Name | (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid[1] |

| Molecular Formula | C₁₇H₂₀O₉[1] |

| Molecular Weight | 368.3 g/mol |

| CAS Number | 62929-69-5 |

| Physical Description | Solid |

| Melting Point | 196 - 197 °C |

Biosynthesis of this compound

The synthesis of 3-FQA is an integral part of the broader phenylpropanoid pathway, a fundamental metabolic route for the production of a vast array of phenolic compounds in plants. The pathway begins with the amino acid L-phenylalanine.

The key steps involved are:

-

Deamination: Phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to cinnamic acid.

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

-

Ligation: 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.

-

Esterification: Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT) transfers the p-coumaroyl group to quinic acid, forming p-coumaroyl quinate.

-

Hydroxylation: p-coumaroyl 3'-hydroxylase (C3'H) then hydroxylates the p-coumaroyl quinate to produce caffeoyl quinate.

-

Methylation: Caffeoyl-CoA O-methyltransferase (CCoAOMT) is involved in the subsequent methylation step that leads to the formation of feruloyl-CoA, which is then transferred to quinic acid by HQT to yield this compound.

Role of this compound in Plant Defense

Phenolic compounds are integral to plant defense, acting as pre-formed barriers or being rapidly synthesized upon stress. 3-FQA contributes to this defense system through several mechanisms.

Antimicrobial Activity

Hydroxycinnamic acids and their derivatives can exert antimicrobial effects through various mechanisms, including the disruption of microbial cell membranes, inhibition of enzymes, and deprivation of essential metal ions. While specific data for pure 3-FQA against a wide range of plant pathogens is an area requiring further research, studies on plant extracts rich in feruloylquinic acid derivatives show significant inhibitory effects against pathogenic bacteria and fungi. For instance, ferulic acid esters have demonstrated notable antibacterial activity against the plant pathogen Ralstonia solanacearum. Similarly, extracts containing various phenolic acids have shown fungicidal action against multiple species of Fusarium.

| Compound/Extract | Target Organism | Activity Metric (MIC) | Reference |

| Ferulic Acid Ester (Chlorobutyl ferulate) | Ralstonia solanacearum | 0.64 mg/mL | |

| Phenolic Acid Extracts | Fusarium culmorum | 0.20% (2 mg/mL) | |

| Gallic Acid (Related Phenolic) | Methicillin-resistant S. aureus (MRSA) | 32 µg/mL |

Insect Antifeedant Activity

Many phenolic compounds deter insect feeding, reducing herbivory pressure. They can make plant tissues unpalatable or interfere with the insect's digestive processes. Plant extracts containing a mixture of phenolics, including chlorogenic and feruloylquinic acids, have shown antifeedant properties against generalist herbivores like Spodoptera species. The antifeedant effect is often dose-dependent, with higher concentrations leading to greater feeding deterrence.

| Plant Extract (Active Components) | Target Organism | Activity Metric (% Antifeedant Activity) | Reference |

| Strychnos nuxvomica (Ethyl acetate extract) | Spodoptera litura | 88.98% | |

| Vitex negundo (Hexane extract) | Spodoptera litura | 86.41% | |

| Neem Seed Kernel Extract (Azadirachtin) | Spodoptera frugiperda | High |

Antioxidant Activity

Pathogen infection often triggers a rapid generation of reactive oxygen species (ROS) in the plant, a phenomenon known as the "oxidative burst." While ROS are crucial for signaling and direct antimicrobial action, excessive accumulation can cause oxidative damage to host cells. 3-FQA, as a phenolic compound, is an effective radical scavenger, helping to neutralize ROS and protect the plant's cellular machinery.

| Assay | Activity Metric (IC₅₀) | Reference |

| ABTS Radical Scavenging | 0.017 mg/mL | |

| DPPH Radical Scavenging | 0.06 mg/mL | |

| Hydroxy Radical Scavenging | 0.49 mg/mL |

Induction and Signaling Pathways

The accumulation of 3-FQA is not static; it is a dynamic process regulated by complex signaling networks initiated by the plant's perception of danger signals. These signals, known as elicitors, can be pathogen-associated molecular patterns (PAMPs), such as fungal chitin or bacterial flagellin, or damage-associated molecular patterns (DAMPs) released from wounded plant cells.

The recognition of these elicitors by pattern recognition receptors (PRRs) on the plant cell surface triggers a cascade of downstream events. This typically involves an influx of Ca²⁺ ions and the activation of a mitogen-activated protein kinase (MAPK) cascade. These activated kinases phosphorylate and activate specific transcription factors (e.g., MYB, WRKY), which then bind to the promoter regions of defense-related genes, including the enzymes of the phenylpropanoid pathway (PAL, C4H, 4CL, etc.). This transcriptional reprogramming leads to the rapid biosynthesis and accumulation of defensive compounds like 3-FQA at the site of infection or stress.

Experimental Protocols & Workflows

General Experimental Workflow

The investigation of 3-FQA's bioactivity follows a structured workflow, from extraction to final bioassay, to ensure reproducible and reliable results.

References

In Vitro Antioxidant Capacity of 3-Feruloylquinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Feruloylquinic acid, a member of the feruloylquinic acid subgroup of chlorogenic acids, is a naturally occurring phenolic compound found in various plant sources. As a derivative of quinic acid and ferulic acid, it has garnered significant interest for its potential health benefits, particularly its antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the in vitro antioxidant capacity of this compound, presenting quantitative data, detailed experimental protocols, and an exploration of its mechanistic action.

Quantitative Antioxidant Capacity

The antioxidant potential of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.

| Assay | Radical/Oxidant | IC50 (mg/mL) | Source |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 0.06 | --INVALID-LINK--[1][2] |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 0.017 | --INVALID-LINK--[1][2] |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 0.49 | --INVALID-LINK--[1] |

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This process is facilitated by the hydroxyl groups present on the aromatic ring of the ferulic acid moiety. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.

The primary mechanisms of radical scavenging by phenolic antioxidants are:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.

Computational studies on the related 5-feruloylquinic acid suggest that the Hydrogen Atom Transfer (HAT) mechanism is predominant in lipidic environments, while both HAT and Single Electron Transfer (SET) mechanisms are possible in aqueous media.

References

Protease Inhibitory Activity of 3-O-Feruloylquinic Acid: An In-depth Technical Guide

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 3-O-feruloylquinic acid, a phenolic compound prevalent in various plant species, has garnered significant interest for its diverse bioactive properties, including antioxidant and anti-inflammatory effects. Emerging evidence points towards its potential as a protease inhibitor, a class of molecules critical in the development of therapeutics for a range of diseases, including viral infections and cancer. This technical guide provides a detailed examination of the current knowledge on the protease inhibitory activity of 3-O-feruloylquinic acid, offering insights for researchers, scientists, and professionals in drug development.

Quantitative Data on Protease Inhibition

Currently, specific quantitative data on the inhibitory activity of 3-O-feruloylquinic acid against a wide array of proteases is limited in publicly available literature. However, a key finding indicates its potential in antiviral applications.

Table 1: Known Protease Inhibitory Activity of 3-O-Feruloylquinic Acid

| Protease Target | Virus/Organism | Inhibitory Effect | Quantitative Data | Source |

| Protease | Avian Influenza Virus (H5N1) | Moderate in vitro inhibition | Specific IC50/Ki values not reported | [1] |

While direct IC50 or Ki values are not specified, the characterization of the inhibitory effect as "moderate" suggests a measurable interaction that warrants further quantitative investigation. The lack of extensive data highlights a significant research gap and an opportunity for novel investigations into the inhibitory spectrum of this compound against other viral proteases, matrix metalloproteinases (MMPs), and serine proteases.

Postulated and Investigated Mechanisms of Action

Based on the activity of structurally related phenolic compounds, several mechanisms and protease targets can be postulated for 3-O-feruloylquinic acid.

Viral Protease Inhibition

The reported activity against the Avian Influenza Virus (H5N1) suggests that 3-O-feruloylquinic acid may target viral proteases essential for replication, such as neuraminidase.[1] Neuraminidase is a key enzyme that facilitates the release of new virus particles from infected cells. Inhibition of this enzyme is a proven strategy for antiviral therapy.

Inhibition of Matrix Metalloproteinases (MMPs)

Phenolic compounds are known to inhibit MMPs, a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Dysregulation of MMP activity is implicated in cancer invasion and metastasis. Given its phenolic structure, 3-O-feruloylquinic acid is a plausible candidate for MMP inhibition.

Anti-inflammatory Effects via Protease-Modulated Signaling Pathways

The anti-inflammatory properties of 3-O-feruloylquinic acid and related compounds may be linked to the inhibition of proteases involved in inflammatory signaling cascades. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to assess the protease inhibitory activity of 3-O-feruloylquinic acid.

General Protease Inhibition Assay (Casein-based)

This protocol is a widely used method for determining general protease activity and can be adapted to screen for inhibitory effects.

Materials:

-

Casein (Hammersten)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Protease of interest (e.g., trypsin, chymotrypsin)

-

3-O-feruloylquinic acid (dissolved in a suitable solvent, e.g., DMSO)

-

Trichloroacetic acid (TCA)

-

Spectrophotometer

Procedure:

-

Substrate Preparation: Prepare a 0.5% (w/v) casein solution in Tris-HCl buffer. Heat gently to dissolve and then cool to the assay temperature (e.g., 37°C).

-

Reaction Mixture: In a microcentrifuge tube, combine the protease solution, buffer, and varying concentrations of 3-O-feruloylquinic acid. Include a control with no inhibitor. Pre-incubate the mixture at 37°C for 10-15 minutes.

-

Initiation of Reaction: Add the pre-warmed casein substrate to the reaction mixture to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of TCA (e.g., 10% w/v). This will precipitate the undigested casein.

-

Centrifugation: Centrifuge the tubes to pellet the precipitated protein.

-

Measurement: Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of soluble peptides released by protease activity.

-

Calculation: Calculate the percentage of inhibition for each concentration of 3-O-feruloylquinic acid and determine the IC50 value.

Neuraminidase Inhibition Assay

This fluorometric assay is suitable for investigating the inhibition of influenza neuraminidase.

Materials:

-

Neuraminidase enzyme (from influenza virus or recombinant)

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

3-O-feruloylquinic acid

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, neuraminidase enzyme, and various concentrations of 3-O-feruloylquinic acid.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add the MUNANA substrate to all wells to start the reaction.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding the stop solution.

-

Fluorescence Measurement: Read the fluorescence intensity. The fluorescence of the product, 4-methylumbelliferone, is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

The current body of evidence, though limited, strongly suggests that 3-O-feruloylquinic acid is a promising candidate for further investigation as a protease inhibitor. Its demonstrated activity against an influenza virus warrants a more in-depth analysis of its inhibitory profile against a broader range of viral and host proteases.

Future research should focus on:

-

Quantitative Screening: Determining the IC50 and Ki values of 3-O-feruloylquinic acid against a panel of clinically relevant proteases.

-

Mechanism of Inhibition Studies: Elucidating the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.

-

Structural Biology: Investigating the binding mode of 3-O-feruloylquinic acid to target proteases through techniques like X-ray crystallography or computational modeling.

-

In Vivo Efficacy: Evaluating the therapeutic potential of 3-O-feruloylquinic acid in preclinical models of viral infections and other protease-related diseases.

References

Methodological & Application

Application Note: Quantification of 3-Feruloylquinic Acid in Coffee Beans by High-Performance Liquid Chromatography (HPLC)

Introduction

Chlorogenic acids (CGAs) represent a major class of phenolic compounds found in coffee beans, contributing significantly to their antioxidant properties and flavor profile.[1][2] Among the various isomers, feruloylquinic acids (FQAs) are esters of ferulic acid and quinic acid. 3-O-feruloylquinic acid (3-FQA) is a specific isomer of interest due to its bioactive potential. The concentration of 3-FQA and other chlorogenic acids is highly dependent on the coffee species, origin, and most notably, the degree of roasting, which tends to reduce their content through thermal degradation and isomerization.[2][3]

This application note provides a detailed protocol for the reliable quantification of 3-feruloylquinic acid in both green and roasted coffee beans using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is suitable for quality control, research, and development in the food and pharmaceutical industries.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. The separation of 3-FQA from other compounds in the coffee extract is achieved by a gradient elution using a mixture of acidified water and an organic solvent (acetonitrile or methanol). The acidic mobile phase ensures that the phenolic acids are in their protonated, less polar form, allowing for better retention and peak shape. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard.

Experimental Protocols

1. Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance (4-decimal place).

-

Coffee grinder.

-

Ultrasonic bath.

-

Centrifuge.

-

pH meter.

-

-

Chemicals and Reagents:

-

3-O-Feruloylquinic acid certified reference standard (≥95% purity).

-

HPLC-grade acetonitrile and/or methanol.

-

HPLC-grade water (e.g., Milli-Q).

-

Formic acid or acetic acid (analytical grade).

-

-

Consumables:

-

Volumetric flasks (Class A).

-

Micropipettes.

-

Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

-

HPLC vials with caps and septa.

-

2. Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of 3-FQA reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase initial conditions (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

3. Sample Preparation

-

Grinding: Grind coffee beans (green or roasted) to a fine, homogeneous powder.

-

Extraction: Accurately weigh approximately 1.0 g of the ground coffee into a centrifuge tube. Add 10 mL of extraction solvent (e.g., 70% methanol in water).

-

Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30 minutes to facilitate extraction.

-

Clarification: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. If necessary, perform a dilution with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

4. HPLC Chromatographic Conditions The following conditions provide a robust method for the separation and quantification of 3-FQA.

| Parameter | Recommended Setting |

| Column | RP C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Oven Temperature | 30°C |

| Detection | DAD at 325 nm |

| Gradient Program | Time (min) |

| 0.0 | |

| 20.0 | |

| 25.0 | |

| 28.0 | |

| 28.1 | |

| 35.0 |

5. Data Analysis and Quantification

-

Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area of 3-FQA against its known concentration. Perform a linear regression analysis.

-

Linearity: The method's linearity is acceptable if the correlation coefficient (R²) is ≥ 0.999.

-

Quantification: Inject the prepared coffee sample extracts. Identify the 3-FQA peak based on its retention time compared to the standard.

-

Calculation: Use the regression equation from the calibration curve to calculate the concentration of 3-FQA in the injected sample. The final content in the coffee beans (in mg/g) is calculated using the following formula:

Content (mg/g) = (C × V × DF) / W

Where:

-

C = Concentration from calibration curve (mg/mL)

-

V = Initial extraction volume (mL)

-

DF = Dilution factor

-

W = Weight of the coffee sample (g)

-

Data Presentation

Quantitative data and method performance are summarized below.

Table 1: Typical HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | ≥ 0.999 | Indicates a direct proportional relationship between concentration and detector response. |

| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value. |

| Precision (% RSD) | ≤ 2.0% | Measures the degree of scatter between a series of measurements. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |

Table 2: Representative Content of Chlorogenic Acids (CGAs) in Coffee Beans

| Compound/Class | Coffee Type | Content Range (mg/g) | Reference |

| Total CGAs | Green Arabica | 46.1 | |

| Total CGAs | Light Roast Arabica | 16.8 | |

| Total CGAs | Dark Roast Arabica | 2.7 | |

| Feruloylquinic Acids | Green Beans | ~4% of total CGAs | |

| Ferulic Acid | Raw Arabica | 0.13 - 0.16 | |

| Ferulic Acid | Roasted Arabica | 0.27 - 0.50 | |

| *Note: Ferulic acid is a hydrolysis product of FQAs; its concentration may increase after roasting while total FQA content decreases. |

Visualizations

References

- 1. [PDF] Determination of Chlorogenic Acids (CGA) in Coffee Beans using HPLC | Semantic Scholar [semanticscholar.org]

- 2. usa-journals.com [usa-journals.com]

- 3. Quantification of Caffeine and Chlorogenic Acid in Green and Roasted Coffee Samples Using HPLC-DAD and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 3-Feruloylquinic Acid using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-O-Feruloylquinic acid (3-FQA), a prominent member of the hydroxycinnamic acid family, is an ester formed between ferulic acid and quinic acid.[1] It is a significant plant metabolite found in various foods such as coffee, fruits, and vegetables, including peaches and carrots.[1][2] Due to its antioxidant properties and potential role as a biomarker for the consumption of certain foods, a robust, sensitive, and selective analytical method is essential for its accurate quantification in complex matrices.[2] This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-FQA.

Principle This method employs reversed-phase Liquid Chromatography (LC) for the chromatographic separation of 3-feruloylquinic acid from other matrix components. The analyte is then detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The negative electrospray ionization (ESI) mode is utilized, which is highly effective for phenolic compounds.[3] The method is based on monitoring the transition from the deprotonated precursor ion ([M-H]⁻) of 3-FQA to its specific product ions, ensuring high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (≥98% purity)

-

Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Deionized Water (18.2 MΩ·cm)

-

Additives: Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade)

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, 0.2 µm syringe filters (e.g., PTFE), LC vials

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).

Sample Preparation (Plant Matrix)

This protocol is a general guideline for extraction from plant tissues, such as leaves.

-

Homogenization: Weigh approximately 0.2 g of the dried, powdered plant material into a microcentrifuge tube.

-

Extraction: Add 1 mL of 50% methanol.

-

Sonication: Sonicate the sample for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 9,740 x g for 10 minutes at 4°C.

-

Collection: Carefully transfer the supernatant to a clean tube.

-

Filtration: Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.

Note for Drug Development Professionals: For biological matrices like human plasma, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) or a liquid-liquid extraction (LLE) protocol would be necessary prior to the filtration step.

LC-MS/MS Method Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition | Citation(s) |

| LC System | UHPLC or HPLC system (e.g., Shimadzu Nexera, Agilent 1290) | |

| Column | C18 Reversed-Phase Column (e.g., 150 mm × 4.6 mm, 3 µm or 100 mm x 2.1 mm, 3.0 µm) | |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate | |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate | |

| Gradient Elution | Example: 0 min, 40% B; 20 min, 90% B; 24 min, 40% B; 29 min, 40% B | |

| Flow Rate | 0.4 - 0.5 mL/min | |

| Column Temperature | 40°C | |

| Injection Volume | 2 - 5 µL |

Table 2: Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition | Citation(s) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | |

| Ionization Source | Electrospray Ionization (ESI) | |

| Polarity | Negative | |

| Precursor Ion (Q1) | m/z 367 [M-H]⁻ | |